molecular formula C13H8Cl2N2O B1331261 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-83-4

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331261
CAS No.: 293737-83-4
M. Wt: 279.12 g/mol
InChI Key: NWZLOHPLOVAJOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 2,4-dichlorophenyl group at position 2 and an amine group at position 5. Its molecular formula is C₁₃H₉Cl₂N₂O, with a molecular weight of 293.13 g/mol (CAS: 293737-83-4) . The compound has been explored as a precursor in medicinal chemistry, particularly in anticancer drug development. For instance, derivatives of this scaffold demonstrated selective cytotoxicity against liver cancer cell lines (Hep-G2, IC₅₀ = 2.46 µg/mL) .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-9(10(15)5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZLOHPLOVAJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352207
Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-83-4
Record name 2-(2,4-Dichlorophenyl)-5-benzoxazolamine
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Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Record name 2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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Preparation Methods

General Synthetic Approach

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine generally involves cyclization reactions. A common methodology includes reacting a substituted aniline with an appropriate carbonyl compound under acidic or basic conditions. This process is widely used in laboratories focused on organic synthesis and medicinal chemistry due to its efficiency and versatility.

Key Steps:

  • Starting Materials :

    • Substituted aniline (e.g., 2,4-dichloroaniline).
    • Carbonyl compounds such as aldehydes or carboxylic acids.
  • Reaction Conditions :

    • Acidic or basic catalysts are typically employed.
    • Solvents such as chloroform, acetonitrile, or dioxane are commonly used.
  • Cyclization :

    • Cyclization occurs to form the benzoxazole ring system.

Specific Preparation Methods

Cyclization Using Substituted o-Nitro Phenols and Aldehydes

This method involves the reaction of substituted o-nitro phenols with aldehydes in the presence of a catalyst such as poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H).

Procedure:
  • Dissolve substituted o-nitro phenols in chloroform.
  • Add PEG-SO₃H catalyst and stir for 30 minutes.
  • Introduce substituted aldehydes dropwise over 30 minutes.
  • Heat the mixture at 50–60 °C for 4–6 hours.
  • Cool the reaction mixture to room temperature.
  • Wash the resulting solid with ammonia solution to remove impurities.
  • Recrystallize the product using rectified spirit.
Advantages:
  • High yields.
  • Avoids hazardous reagents.

Cyclization of Aminophenols with NCTS

This method utilizes o-aminophenol derivatives and N-chlorothio-succinimide (NCTS) as reagents under reflux conditions.

Procedure:
  • Dissolve o-aminophenol and NCTS in dioxane.
  • Add BF₃·Et₂O dropwise as a catalyst.
  • Reflux overnight while monitoring progress via TLC.
  • Quench the reaction with sodium bicarbonate solution.
  • Extract the product using ethyl acetate and purify by column chromatography.
Reaction Time and Yield:
  • Reaction times range from 24–30 hours.
  • Yields vary between 76% and 88%.

Reaction Between Substituted Amino Phenols and Benzoic Acids

This method involves coupling substituted amino phenols with benzoic acids in a solvent mixture (dioxane:chloroform) using PEG-SO₃H as a catalyst.

Procedure:
  • Prepare a solution of substituted amino phenols in dioxane:chloroform (1:1).
  • Add a solution of substituted benzoic acid dropwise over one hour with constant stirring.
  • Introduce PEG-SO₃H catalyst and heat at 60–65 °C for 5–6 hours.
  • Monitor progress via TLC.
  • After completion, cool to room temperature and wash with ammonia solution.
  • Recrystallize the product from rectified spirits.

Comparative Analysis of Methods

Methodology Catalyst Used Reaction Time Yield (%) Solvent Used
Cyclization of o-Nitro Phenols PEG-SO₃H 4–6 hours High Chloroform
Cyclization with NCTS BF₃·Et₂O 24–30 hours 76–88 Dioxane
Amino Phenol + Benzoic Acid Coupling PEG-SO₃H 5–6 hours High Dioxane:Chloroform

Notes on Optimization

  • Catalyst Selection : PEG-SO₃H is preferred for its eco-friendly nature and high efficiency in promoting cyclization reactions.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is crucial for determining reaction progress and completion.
  • Purification : Recrystallization or column chromatography ensures high-purity products suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazoles.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Properties: Research indicates that 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown an IC₅₀ value of approximately 25 µM against MCF-7 breast cancer cells by inducing apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .
  • Antimicrobial Activity: The compound has been tested for its antimicrobial efficacy against bacteria such as E. coli and Bacillus subtilis, demonstrating notable activity with MIC values around 50 µg/mL. Its mechanism involves disrupting bacterial cell wall synthesis .

2. Biological Activity:

  • Fluorescent Probes Development: Due to its unique photophysical properties, this compound is utilized in developing fluorescent probes and bioimaging agents .
  • Antifungal Effects: It has shown antifungal activity against pathogens like Aspergillus niger, with an IC₅₀ ranging from 15 to 30 µM, attributed to the disruption of fungal cell membranes .

Case Studies

Case Study 1: Anticancer Activity
A study evaluating various benzoxazole derivatives found that this compound significantly inhibited the proliferation of MCF-7 cells. The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated notable activity against E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL due to its ability to disrupt bacterial cell wall synthesis .

Summary of Biological Activities

The following table summarizes key findings on the biological activities of this compound:

ActivityTested Cell LinesIC₅₀ (µM)Mechanism
AntimicrobialE. coli, B. subtilis20 - 100Inhibition of enzyme activity
AnticancerMCF-7, A549, HepG210 - 50Induction of apoptosis
AntifungalAspergillus niger15 - 30Disruption of fungal cell membrane
Fluorescent ImagingVarious cell typesN/AEmission at specific wavelengths under UV light

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its bioactive properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine and its analogues:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Applications
This compound C₁₃H₉Cl₂N₂O 293.13 293737-83-4 2,4-Dichlorophenyl Anticancer precursors ; 95% purity
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine C₁₄H₁₂N₂O₂ 240.26 - 3-Methoxyphenyl Enhanced lipophilicity due to methoxy group
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine C₁₃H₇Br₂Cl₂N₂O 452.92 637302-80-8 2,4-Dichlorophenyl, 4,6-dibromo Increased steric hindrance; safety data available
2-(1,3-Benzodioxol-5-yl)-1,3-benzoxazol-5-amine C₁₄H₁₀N₂O₃ 254.24 - 1,3-Benzodioxole Potential CNS activity due to dioxole moiety
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole C₉H₆Cl₂N₂O 229.07 - Oxadiazole core Dihedral angle: 1.7° (planar structure); fungicidal activity

Biological Activity

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl2N2O
  • SMILES : C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)Cl)Cl
  • InChI : InChI=1S/C13H8Cl2N2O/c14-10-6-4-8(16)12(11(10)15)9-3-1-2-5-7(9)13(17)18-19-4/h1-7H,(H,17,18)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in cellular proliferation and modulate receptor activity, which is crucial for its anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes that facilitate cancer cell growth.
  • Receptor Modulation : It can interact with receptors that regulate various cellular processes.
  • Antimicrobial Action : Its structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic pathways in pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa30 µg/mL
Bacillus subtilis15 µg/mL

The data suggests that the compound's effectiveness varies across different strains, with notable potency against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)12
A549 (Lung cancer)15
HepG2 (Liver cancer)20
PC3 (Prostate cancer)18

The structure–activity relationship (SAR) studies indicate that modifications to the benzoxazole ring can enhance cytotoxicity against specific cancer types. For instance, substituents that increase electron density on the aromatic ring improve binding affinity to cancer cell receptors .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of benzoxazole derivatives including this compound revealed strong antibacterial activity against E. coli and S. aureus with MIC values significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as substituted benzoic acid hydrazides. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization to form the benzoxazole core . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis. Structural characterization should include ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., NH₂ at ~3400 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, resolving bond lengths and angles (e.g., C-Cl bond distances ~1.73 Å) . For routine analysis, combine ¹H NMR (to identify aromatic protons and NH₂ groups) with high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy is critical for detecting the benzoxazole ring (C=N stretching ~1600 cm⁻¹) .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Always refer to SDS for toxicity data (e.g., LD₅₀ in rodents) and emergency protocols .

Advanced Research Questions

Q. What computational strategies can predict and optimize the compound’s reactivity in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways, such as electrophilic substitution at the 5-amine position. Pair this with reaction path sampling (RPS) to identify transition states and energy barriers. Experimental validation via kinetic studies (e.g., monitoring by GC-MS) refines computational predictions .

Q. How can statistical experimental design resolve contradictions in biological activity data across studies?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to isolate variables like solvent polarity or substituent effects. For instance, if antimicrobial assays show variability, test factors such as bacterial strain (Gram+/Gram−), concentration gradients (1–100 µM), and solvent (DMSO vs. aqueous) in a controlled matrix. ANOVA identifies significant variables (p < 0.05), reducing noise from confounding factors .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Fluorescence quenching assays (e.g., using SYBR Gold) can probe DNA intercalation. For receptor-targeted studies, employ surface plasmon resonance (SPR) to measure binding affinity (KD) to proteins like topoisomerase II. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., alanine scanning of key residues) .

Q. How do structural modifications at the 5-amine position alter physicochemical properties?

  • Methodological Answer : Introduce substituents (e.g., alkyl, acyl) via nucleophilic substitution. LogP (octanol-water partition coefficient) is calculated via HPLC retention times or software (ChemAxon). Solubility is measured via nephelometry. Correlate modifications with bioactivity using QSAR models (e.g., Hammett σ constants for electronic effects) .

Data-Driven Research Questions

Q. How can AI-driven tools accelerate the development of derivatives with enhanced properties?

  • Methodological Answer : Train neural networks on datasets of benzoxazole derivatives (e.g., IC₅₀ values, solubility) to predict optimal substituents. Platforms like COMSOL Multiphysics integrate reaction kinetics with AI to simulate large-scale synthesis conditions (e.g., temperature, catalyst loading). Validate predictions via high-throughput screening (HTS) in 96-well plates .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design of experiments (DoE) to optimize parameters like stirring rate (100–500 rpm) and cooling gradients. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield (±5% tolerance) .

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